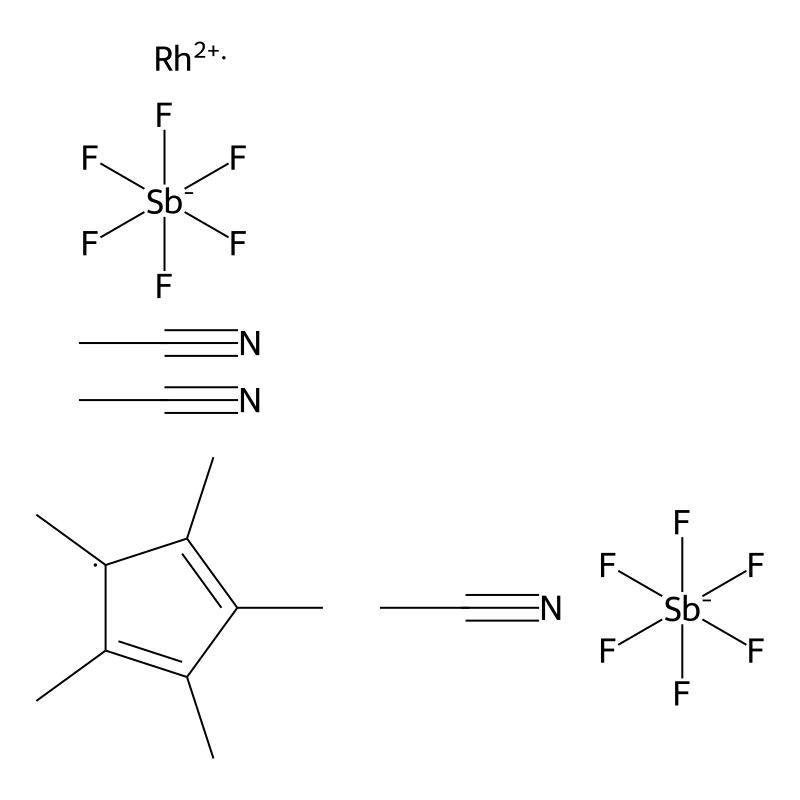Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate)

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Catalyst for Oxidative Cross-Coupling/Cyclization
This compound acts as a catalyst in a reaction scheme known as oxidative cross-coupling/cyclization. This reaction involves the formation of new carbon-carbon bonds between aryl aldimines (organic compounds with an -imine functional group attached to an aromatic ring) and alkynes (molecules with a carbon-carbon triple bond). The rhodium complex facilitates the reaction while also promoting the cyclization (formation of a ring structure) of the product molecule [1]. This specific application holds promise for the synthesis of complex organic molecules with potential applications in pharmaceuticals and functional materials.
Source
[1] Efficient Synthesis of Indoles from Anilines and Alkynes via Oxidative Cross-Coupling/Cyclization Catalyzed by Rhodium(III) Complexes ()
Intermolecular Hydroarylation of Alkynes
Tris(acetonitrile)pentamethylcyclopentadienylrhodium(III) hexafluoroantimonate can also catalyze the intermolecular hydroarylation of alkynes. This reaction involves the addition of an aromatic ring (aryl group) across the triple bond of an alkyne molecule. The rhodium complex plays a crucial role in activating the reactants and enabling the formation of the desired product [2]. This research area explores the development of new methods for the synthesis of valuable organic compounds with potential applications in drug discovery and material science.
Source
[2] Rhodium-Catalyzed Intermolecular Hydroarylation of Alkynes with Arenes: Scope and Mechanism ()
Fagnou Indole/Pyrrole Synthesis
This rhodium complex serves as a catalyst in the Fagnou Indole/Pyrrole Synthesis. This reaction scheme allows for the efficient synthesis of indole and pyrrole derivatives, which are nitrogen-containing heterocyclic compounds with numerous applications in medicinal chemistry. The role of the catalyst is to activate the starting materials and promote the formation of the desired heterocyclic rings [3]. Research in this area focuses on developing new and improved methods for synthesizing these important molecules.
Source
[3] Rhodium-Catalyzed C-H Bond Activation/Annulation: Efficient Synthesis of Indoles from 2-Alkylanilines and Terminal Alkynes ()
Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) is an organometallic compound featuring rhodium as the central metal atom, coordinated with three acetonitrile ligands and one pentamethylcyclopentadienyl ligand. The compound is characterized by its complex structure, which includes two hexafluoroantimonate anions. Its molecular formula is , and it has a molecular weight of approximately 832.79 g/mol .
Rhodium, a member of the platinum group metals, is known for its silvery-white appearance and high catalytic activity. This compound is particularly notable for its stability and solubility in organic solvents, making it valuable in various
Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) serves as a catalyst in several important chemical transformations:
- Oxidative Cross-Coupling: It facilitates the oxidative coupling of aryl aldimines with alkynes, producing complex aromatic compounds .
- Intermolecular Hydroarylation: The compound can also catalyze the hydroarylation of alkynes, allowing for the formation of substituted aromatic compounds .
These reactions highlight the compound's utility in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.
The synthesis of tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) typically involves several key steps:
- Preparation of Rhodium Complex: The initial step involves reacting rhodium salts with pentamethylcyclopentadiene and acetonitrile under controlled conditions.
- Formation of Hexafluoroantimonate Salt: The resulting rhodium complex is then treated with hexafluoroantimonic acid to form the bis(hexafluoroantimonate) salt.
- Purification: The final product is purified through recrystallization or chromatography to ensure high purity .
This compound finds applications primarily in catalysis:
- Catalyst in Organic Synthesis: It is utilized in various organic reactions, including cross-coupling and hydroarylation processes.
- Research and Development: Its unique properties make it a subject of study in materials science and catalysis research.
Additionally, its stability under inert conditions allows for use in sensitive chemical environments.
Interaction studies involving tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) focus on its behavior in catalytic cycles. Research indicates that the interactions between the metal center and ligands significantly influence catalytic activity. Studies suggest that variations in ligand structure can lead to changes in reactivity and selectivity during chemical transformations .
Several compounds share similarities with tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate), particularly within the realm of rhodium complexes:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Tris(acetonitrile)(cyclopentadienyl)rhodium(III) | Contains cyclopentadienyl instead of pentamethylcyclopentadienyl | Less steric hindrance |
| Tris(acetonitrile)(trimethylphosphine)rhodium(III) | Uses trimethylphosphine as a ligand | Different electronic properties |
| Pentamethylcyclopentadienylrhodium(III) chloride | Contains chloride instead of hexafluoroantimonate | Different anionic environment |
These comparisons illustrate how variations in ligands and anions can affect the properties and catalytic behavior of similar rhodium complexes.








